An In-depth Technical Guide to (3-(Difluoromethyl)phenyl)boronic acid: Chemical Properties and Applications
An In-depth Technical Guide to (3-(Difluoromethyl)phenyl)boronic acid: Chemical Properties and Applications
Disclaimer: Publicly available information on the specific chemical and physical properties of (3-(Difluoromethyl)phenyl)boronic acid is limited. This guide has been compiled using data from structurally similar compounds, primarily its regioisomer, [4-(difluoromethyl)phenyl]boronic acid, and the closely related 3-(trifluoromethyl)phenyl)boronic acid. All data derived from analogous compounds are clearly indicated.
Introduction
(3-(Difluoromethyl)phenyl)boronic acid is a fluorinated organoboron compound of significant interest to researchers in medicinal chemistry and materials science. The presence of the difluoromethyl group can impart unique electronic properties and enhance the metabolic stability and bioavailability of molecules, making it a valuable building block in the design of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in cross-coupling reactions.
Physicochemical Properties
| Property | (3-(Difluoromethyl)phenyl)boronic acid (Predicted/Analog Data) | 3-(Trifluoromethyl)phenyl)boronic acid (Experimental Data) |
| CAS Number | 946525-43-5 (for 4-isomer)[1] | 1423-26-3[2][3] |
| Molecular Formula | C₇H₇BF₂O₂[1] | C₇H₆BF₃O₂[2][3] |
| Molecular Weight | 171.94 g/mol [1] | 189.93 g/mol [2][3] |
| Appearance | Not available | Off-white to tan solid[3] |
| Melting Point | Not available | 158-169 °C[3] |
| Solubility | Not available | Soluble in organic solvents |
| SMILES | OB(O)c1cccc(c1)C(F)F | OB(O)c1cccc(c1)C(F)(F)F |
Synthesis
A common and effective method for the synthesis of arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup. For (3-(Difluoromethyl)phenyl)boronic acid, a plausible synthetic route would involve the lithiation of 1-bromo-3-(difluoromethyl)benzene at low temperature, followed by quenching with a borate ester.
A representative synthesis for a similar fluorinated phenylboronic acid is the preparation of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, which involves the reaction of 1-(3-bromo-5-(trifluoromethyl)phenyl)pyrrolidine with n-butyllithium at -78 °C, followed by the addition of triisopropyl borate[4].
Core Applications in Organic Synthesis
The primary application of (3-(difluoromethyl)phenyl)boronic acid and its analogs is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceuticals and organic materials.[3]
The electron-withdrawing nature of the difluoromethyl group can influence the reactivity of the boronic acid and the properties of the resulting coupled products.
Experimental Protocols
While a specific, validated protocol for (3-(difluoromethyl)phenyl)boronic acid is not available, the following represents a general procedure for a Suzuki-Miyaura coupling reaction, which can be adapted by researchers.
General Protocol for Suzuki-Miyaura Coupling:
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Reaction Setup: To a clean, dry reaction vessel, add the aryl halide (1.0 eq.), (3-(difluoromethyl)phenyl)boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).
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Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
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Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
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Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
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Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.
Visualizations
Chemical Structure
Caption: Chemical structure of (3-(Difluoromethyl)phenyl)boronic acid.
Suzuki-Miyaura Coupling Workflow
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
A specific Safety Data Sheet (SDS) for (3-(difluoromethyl)phenyl)boronic acid is not available. However, based on the SDS for similar fluorinated phenylboronic acids, the following precautions should be taken:
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Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: Store in a cool, dry place in a tightly sealed container.
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Hazards: May cause skin, eye, and respiratory irritation.
Always consult the SDS for the specific reagents being used and handle all chemicals with appropriate caution in a laboratory setting.
Conclusion
(3-(Difluoromethyl)phenyl)boronic acid is a valuable synthetic building block, particularly for the construction of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. While specific data for this compound is sparse, its utility can be inferred from the extensive research on its fluorinated analogs. The difluoromethyl group offers a unique electronic profile that can be exploited in the development of new pharmaceuticals and advanced materials. Further research into the specific properties and reactivity of this compound is warranted to fully realize its potential in various scientific disciplines.
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